molecular formula C22H24FN3O4S B2942211 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide CAS No. 921553-21-1

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide

Cat. No.: B2942211
CAS No.: 921553-21-1
M. Wt: 445.51
InChI Key: DGHMWZIABJGAMW-UHFFFAOYSA-N
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Description

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-methoxy-2,3,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H24FN3O4S and its molecular weight is 445.51. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Cytotoxicity and Tumor Specificity

Research on benzenesulfonamide derivatives has highlighted their potential in cancer treatment. For instance, compounds with sulfonamide groups have shown interesting cytotoxic activities, indicating their significance for further anti-tumor activity studies. Such compounds have also demonstrated strong inhibition against human carbonic anhydrase isoforms, which are relevant in various physiological processes including tumor progression (Gul et al., 2016).

Selective COX-2 Inhibition

The introduction of a fluorine atom into benzenesulfonamide structures has been found to preserve COX-2 potency while notably increasing COX1/COX-2 selectivity. This has led to the identification of potent, highly selective, and orally active COX-2 inhibitors for treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Anticancer Agents

Derivatives of benzenesulfonamide have been evaluated for their anticancer effects on various cancer cell lines, showing high potential in treating gastrointestinal adenocarcinomas. Some compounds have been superior to conventional treatments like 5-fluorouracil, indicating the promise of these derivatives as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Molecular Dynamics and Structural Analysis

Structural Features

Studies on the crystal structures of benzenesulfonamide derivatives have contributed to understanding the supramolecular architecture and intermolecular interactions of these compounds, which is crucial for their medicinal applications (Rodrigues et al., 2015).

Quantum Chemical Studies

The investigation of piperidine derivatives, including those with benzenesulfonamide groups, through quantum chemical calculations and molecular dynamics simulations, has provided insights into their adsorption and corrosion inhibition properties. This research underscores the versatility of such compounds beyond pharmaceutical applications (Kaya et al., 2016).

Properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-4-methoxy-2,3,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O4S/c1-14-13-20(15(2)16(3)22(14)30-4)31(28,29)24-11-12-26-21(27)10-9-19(25-26)17-5-7-18(23)8-6-17/h5-10,13,24H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGHMWZIABJGAMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1OC)C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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